molecular formula C28H40O7 B1216325 Withafastuosin E CAS No. 160954-07-4

Withafastuosin E

Cat. No.: B1216325
CAS No.: 160954-07-4
M. Wt: 488.6 g/mol
InChI Key: UCOUIXCKSZUAKU-UGEBWOCTSA-N
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Description

Withafastuosin E is a withanolide, a class of C-28 steroidal lactones predominantly found in plants of the Solanaceae family, particularly in Datura metel (syn. Datura fastuosa). Structurally, it belongs to the 21-hydroxywithanolide subgroup, characterized by a hydroxyl group at the C-21 position and a δ-lactone ring between C-22 and C-26 . Its molecular formula is C₂₈H₃₈O₇, and it features additional hydroxylation at C-12β, distinguishing it from other withanolides .

Pharmacological studies highlight its role in modulating prostaglandin synthesis, particularly enhancing the release of prostaglandins (e.g., PGE₂) in human intestinal mucosa, which contributes to gastroprotective effects against ulceration .

Properties

CAS No.

160954-07-4

Molecular Formula

C28H40O7

Molecular Weight

488.6 g/mol

IUPAC Name

(2R)-2-[(1R)-1-[(5R,6R,10R,13S,17R)-5,6-dihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C28H40O7/c1-15-11-22(35-25(33)17(15)13-29)18(14-30)20-7-6-19-16-12-24(32)28(34)9-4-5-23(31)27(28,3)21(16)8-10-26(19,20)2/h4-5,16,18-22,24,29-30,32,34H,6-14H2,1-3H3/t16?,18-,19?,20+,21?,22+,24+,26-,27-,28-/m0/s1

InChI Key

UCOUIXCKSZUAKU-UGEBWOCTSA-N

SMILES

CC1=C(C(=O)OC(C1)C(CO)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)CO

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](CO)[C@H]2CCC3[C@@]2(CCC4C3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(CO)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)CO

Synonyms

withafastuosin E

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Withanolides

Structural Differences

Withanolides share a core steroidal skeleton but differ in hydroxylation, epoxidation, and side-chain modifications. Key structural distinctions include:

Compound Key Substituents Source Plant Reference
Withafastuosin E 12β-hydroxy, 21-hydroxy, δ-lactone Datura metel
Withafastuosin D 12β-hydroxy, 21-hydroxy, acetylated side chain Datura metel
Withaferin A 5β,6β-epoxide, 2,3-diene Withania somnifera
Withasomniferol C 24-acetoxy, 27-hydroxy Withania somnifera

Pharmacological Activity

2.2.1. Cytotoxicity
Compound Mean IC₅₀ (µM) in NCI-60 Panel Most Sensitive Cell Line Reference
This compound >50 Leukemia (moderate)
Withafastuosin D diacetate 0.8–2.5 Leukemia, colon cancer
Withaferin A 1.2–3.7 Breast, CNS cancers
2.2.2. Gastroprotective Effects

This compound uniquely stimulates prostaglandin synthesis in gastric mucosa, enhancing mucosal defense without directly inhibiting acid secretion. In contrast, Withafastuosin D exhibits antistress activity by modulating corticosterone levels .

2.2.3. Antiviral Potential

Mechanism of Action

  • This compound : Upregulates prostaglandin synthesis via COX-2 pathway activation .
  • Withaferin A : Induces apoptosis via ROS-mediated mitochondrial dysfunction .
  • Withasomniferol C : Binds to SARS-CoV-2 3CLpro active sites (residues His41, Cys145) .

Q & A

Q. What spectroscopic methods are most effective for elucidating the polyhydroxy structure of Withafastuosin E?

The structural determination of this compound relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^13C-NMR, is critical for identifying hydroxyl groups and stereochemistry. Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns, while infrared (IR) spectroscopy helps characterize functional groups like hydroxyls. For polyhydroxy compounds, 2D-NMR experiments (e.g., COSY, HSQC, HMBC) are essential to resolve overlapping signals and assign stereochemistry .

Q. How can researchers validate the purity of this compound isolates in phytochemical studies?

Purity validation requires a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with UV detection at wavelengths specific to this compound’s chromophores (e.g., 220–280 nm) is standard. Coupling HPLC with MS (LC-MS) enhances specificity. Thin-Layer Chromatography (TLC) under standardized solvent systems can provide preliminary purity checks. Quantitative NMR (qNMR) is increasingly used for absolute quantification, minimizing reliance on reference standards .

Q. What in vitro assays are commonly used to assess the bioactivity of this compound?

Initial bioactivity screening often includes cytotoxicity assays (e.g., MTT or SRB assays on cancer cell lines), anti-inflammatory tests (e.g., COX-2 inhibition), and antioxidant activity (e.g., DPPH radical scavenging). Dose-response curves and IC50_{50} values are calculated to quantify potency. Researchers must include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple biological replicates to account for variability .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from differences in extraction protocols, solvent systems, or biological models. To address this:

  • Standardize extraction methods (e.g., Soxhlet vs. supercritical CO2_2) and solvent polarity.
  • Replicate studies using identical cell lines (e.g., HepG2 vs. MCF-7) and assay conditions.
  • Perform meta-analyses of published data to identify confounding variables (e.g., solvent residues affecting cell viability) .

Q. What strategies optimize the total synthesis of this compound given its complex polyhydroxy structure?

Retrosynthetic analysis should prioritize protecting group strategies for hydroxyl moieties. Stereoselective synthesis via Sharpless epoxidation or enzymatic catalysis can address chiral centers. Late-stage functionalization (e.g., hydroxylation via directed C–H activation) may improve efficiency. Computational tools (e.g., DFT calculations) predict reaction pathways and transition states, reducing trial-and-error synthesis .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound?

Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) estimate absorption, distribution, and toxicity. Machine learning models trained on phytochemical datasets improve accuracy for rare compounds. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Nonlinear regression models (e.g., four-parameter logistic curves) are standard for IC50_{50} determination. Bayesian hierarchical models account for inter-experiment variability. For multi-omic data (e.g., transcriptomics post-treatment), principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) identifies dose-dependent pathways .

Methodological Guidance for Data Interpretation

Q. How should researchers address conflicting NMR data during structural reassessment of this compound?

Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) on chemical shifts. Use heteronuclear single quantum coherence (HSQC) to resolve overlapping 1H^1H signals. Compare experimental data with computed NMR shifts (e.g., using ACD/Labs or Gaussian software). Collaborate with crystallography teams for X-ray diffraction validation if crystals are obtainable .

Q. What criteria define rigorous reproducibility in bioactivity studies of this compound?

Reproducibility requires:

  • Full disclosure of extraction yields, solvent traces, and compound stability data.
  • Independent replication by a separate lab using identical materials.
  • Pre-registration of study protocols (e.g., on Open Science Framework) to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Withafastuosin E
Reactant of Route 2
Withafastuosin E

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